N-(5-(1-甲基-1H-吡唑-5-基)-1,3,4-噁二唑-2-基)-2,3-二氢苯并[b][1,4]二噁烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O4 and its molecular weight is 327.3. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
头孢托沙坦合成中的中间体
该化合物是头孢托沙坦合成中的重要中间体,头孢托沙坦是一种新型的第五代静脉注射头孢类抗生素 。 头孢托沙坦耐受性良好,抗菌谱广,对革兰氏阳性菌和革兰氏阴性菌均有强活性,在体内和体外试验中对铜绿假单胞菌和多重耐药铜绿假单胞菌具有强抗菌活性 .
亲脂性的调节
该化合物已用于调节亲脂性,以解决药物开发中令人担忧的CYP直接抑制 (DI) 问题 。 这导致了开发出一种化合物,该化合物表现出强效的NAMPT活性,同时对多种CYP亚型表现出减弱的CYP DI .
高能量密度材料
该化合物已用于富氮高能盐的设计和合成,富氮高能盐是高能量密度材料 (HEDM) 。 这些材料在各个领域都引起人们的兴趣,包括推进剂、炸药和烟火 .
琥珀酸脱氢酶抑制剂
基于先前对吡唑-苯甲酸骨架的发现,该化合物已用于设计和合成新型琥珀酸脱氢酶抑制剂 。 这些抑制剂在治疗多种疾病(包括癌症)方面具有重要意义 .
生物活性
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a complex structure that includes:
- Pyrazole ring : Known for its anti-inflammatory and anti-cancer properties.
- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Benzo[b][1,4]dioxine : A structure that enhances the pharmacological profile of the compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, oxadiazoles have been shown to possess activity against various bacterial strains including E. coli and S. aureus . The incorporation of the pyrazole moiety may enhance this activity due to its established antibacterial effects.
Anti-inflammatory Properties
Compounds with pyrazole structures have demonstrated notable anti-inflammatory effects. For example, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could potentially exhibit similar activities.
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to the one have shown cytotoxic effects against various cancer cell lines . The combination of oxadiazole and pyrazole may synergistically enhance these effects, making it a candidate for further investigation in cancer therapy.
Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Compounds were tested for their ability to inhibit bacterial growth and showed promising results against resistant strains . The structural similarities suggest that N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may exhibit comparable efficacy.
Cytotoxicity Studies
In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7. The IC50 values for some derivatives were reported as low as 0.39 μM . This indicates a strong potential for the compound in cancer treatment applications.
Summary of Biological Activities
Activity Type | Evidence Summary |
---|---|
Antimicrobial | Effective against E. coli, S. aureus; potential enhancement from pyrazole |
Anti-inflammatory | Inhibition of TNF-α and IL-6; similar compounds show significant activity |
Anticancer | Cytotoxicity against MCF-7; low IC50 values indicate strong potential |
属性
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-20-9(6-7-16-20)14-18-19-15(24-14)17-13(21)12-8-22-10-4-2-3-5-11(10)23-12/h2-7,12H,8H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWQBRUFXRVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。